8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione
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Overview
Description
The compound 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3’,2’:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)-2,3,10a,11-tetrahydro-4,11-dihydroxy-8-methyl-,(1R,3S,3aS,4R,6aR,7aS,10aR,11R,11aR)- is a complex organic molecule with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. One common approach is to start with a cyclopentadiene derivative, which undergoes a series of cyclization reactions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxide ring can result in diols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a potential candidate for drug development .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the formation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The epoxide ring and hydroxyl groups allow it to form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds have a similar fused ring structure and are studied for their potential biological activities.
Cyclopenta[c]furan derivatives: These compounds share a similar core structure and are used in organic synthesis and materials science.
Uniqueness
The uniqueness of 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3’,2’:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)-2,3,10a,11-tetrahydro-4,11-dihydroxy-8-methyl-,(1R,3S,3aS,4R,6aR,7aS,10aR,11R,11aR)- lies in its complex structure and the presence of multiple functional groups
Properties
IUPAC Name |
8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAKXRVQRODDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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